molecular formula C16H13F2NO2 B2979798 (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide CAS No. 305373-25-5

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide

Cat. No.: B2979798
CAS No.: 305373-25-5
M. Wt: 289.282
InChI Key: DNHVTNYMQVVLKM-IZZDOVSWSA-N
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Description

(2E)-N-[4-(Difluoromethoxy)phenyl]-3-phenylprop-2-enamide is a high-purity synthetic compound of significant interest in medicinal chemistry and pharmacological research. This prop-2-enamide derivative features a distinct (2E)-configured acrylamide backbone, which serves as a key pharmacophore for molecular recognition and binding. The compound's molecular structure integrates a 4-(difluoromethoxy)phenyl group, a motif known to influence the compound's metabolic stability and bioavailability by modifying its electronic properties and resistance to oxidative degradation . The trans-configuration (2E) of the acrylamide bridge promotes a planar molecular structure that can facilitate specific, high-affinity interactions with biological targets, particularly in enzyme active sites and receptor pockets. This compound is primarily valued in preclinical research for its potential as a chemical probe to study protein function and signal transduction pathways. Researchers utilize it in the development and validation of cellular assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. Its core structure is analogous to other bioactive phenylprop-enamide compounds, which have been investigated for their modulated interactions with various enzymatic targets . The presence of the difluoromethoxy group is a strategic modification often employed in drug design to fine-tune lipophilicity and membrane permeability, making this compound a valuable intermediate for developing more potent and selective therapeutic candidates. The product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, or for diagnostic, therapeutic, or any clinical applications. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

(E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2/c17-16(18)21-14-9-7-13(8-10-14)19-15(20)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVTNYMQVVLKM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide typically involves the reaction of 4-(difluoromethoxy)aniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Lipophilicity and Electronic Properties

Lipophilicity (log kis) and electronic parameters (σ values) are critical determinants of bioavailability and target binding. Substituted cinnamanilides exhibit a wide range of log kis values (−0.0131 to 0.9667), with substituents like trifluoromethyl (CF₃) and halogens significantly increasing lipophilicity . For example:

  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (25) : log kis = 0.9667 (most lipophilic).
  • (2E)-3-Phenyl-N-(2,4,6-trifluorophenyl)prop-2-enamide (26) : log kis = −0.0131 (least lipophilic).

The 4-(difluoromethoxy)phenyl group in the target compound is moderately electron-withdrawing. While direct log kis values are unavailable, the difluoromethoxy group (OCHF₂) is less lipophilic than CF₃ but more lipophilic than methoxy (OCH₃). This positions the compound between derivatives like N-(2-methoxyphenyl) (log kis = 0.5541) and N-(3,5-bis-CF₃-phenyl) in terms of membrane permeability .

Anti-Inflammatory Activity

Anti-inflammatory activity in cinnamanilides is linked to NF-κB inhibition and TNF-α suppression. Key findings from derivatives include:

  • (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Potent NF-κB inhibition at 2 µM, comparable to prednisone .
  • (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide : Similar efficacy, with IC₅₀ values lower than parental cinnamic acid .

The 4-(difluoromethoxy)phenyl substitution may reduce anti-inflammatory potency compared to 2,5- or 2,6-disubstituted derivatives, as bulky/lipophilic groups at these positions enhance activity .

Antimalarial Activity

Antiplasmodial activity is influenced by halogenation and electron-withdrawing groups. Notable examples:

  • (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24) : IC₅₀ = 0.58 µM (most active) .
  • (2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (18) : IC₅₀ = 2.0 µM .

The 4-(difluoromethoxy)phenyl group lacks the halogen or nitro substituents critical for high antiplasmodial activity.

Antimicrobial Activity

Cinnamanilides with nitro, trifluoromethyl, or bromo groups show activity against MRSA. For example:

  • (2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (18) : MIC = 32 µg/mL against MRSA .
  • (2E)-N-(2,6-Dibromo-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide (19) : MIC = 16 µg/mL .

The difluoromethoxy group’s moderate lipophilicity and smaller size compared to bromo/trifluoromethyl groups may reduce antibacterial efficacy. However, its electron-withdrawing nature could enhance interactions with bacterial enzymes, warranting further testing .

Biological Activity

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, often referred to in literature as a derivative of cinnamamide, has garnered attention for its potential biological activities. This compound is part of a broader class of N-substituted cinnamamide derivatives that have been studied for various pharmacological properties, including anticonvulsant effects and potential applications in cancer treatment.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18F2NO\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}\text{O}

This compound features a difluoromethoxy group attached to a phenyl ring, contributing to its unique pharmacological profile.

Cancer Treatment Potential

The compound has also been investigated for its anti-cancer properties. A patent discusses the use of such compounds for treating breast cancer by administering effective doses to affected individuals . The mechanism is believed to involve modulation of specific signaling pathways that are crucial for tumor growth and proliferation.

Study on Cinnamamide Derivatives

A comprehensive study evaluated various N-substituted cinnamamide derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibit promising anticonvulsant activity, particularly in models resistant to standard treatments .

Safety and Toxicity Assessments

In terms of safety, studies have shown that certain derivatives maintain low cytotoxicity levels in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM, suggesting a favorable safety profile for further development . This is crucial for any potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity Model/Method ED50 (mg/kg) Reference
Anticonvulsant ActivityFrings audiogenic seizure model13.21
Maximal electroshock test44.46 (mice i.p.)
6-Hz psychomotor seizure model71.55 (mice i.p.)
Cancer TreatmentBreast cancer therapyEffective dose

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